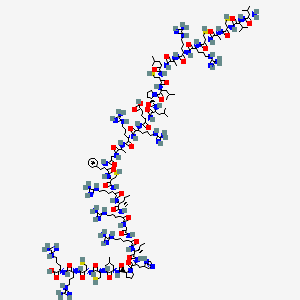

Defensin NP-2 (Rabbit reduced)

Description

Overview of Antimicrobial Peptides (AMPs) in Innate Immunity

Antimicrobial peptides (AMPs) are fundamental components of the innate immune system, serving as a primary line of defense against invading pathogens. tandfonline.com These gene-encoded molecules are typically short, consisting of fewer than 100 amino acids, and possess an amphipathic nature with spatially arranged hydrophobic and cationic amino acids. tandfonline.com This structure allows them to interact with and disrupt microbial membranes, a key mechanism of their broad-spectrum antimicrobial action. oup.com AMPs are found across all forms of life, highlighting their ancient and conserved role in host defense. tandfonline.com Their continued efficacy, despite a long history of co-evolution with microbes, suggests that pathogens have not developed widespread resistance to their lethal effects. tandfonline.com Beyond their direct antimicrobial properties, AMPs can also modulate the immune response, influencing processes like inflammation, wound healing, and the regulation of the adaptive immune system. mdpi.comnih.gov

Classification and Biological Distribution of Mammalian Defensins

Mammalian defensins are categorized into three subfamilies—alpha (α), beta (β), and theta (θ)—based on the spacing and connectivity of their six conserved cysteine residues, which form three characteristic disulfide bonds. mdpi.comnih.govoup.com This classification also reflects differences in their gene structure and tissue-specific expression.

Alpha-defensins (α-defensins) are primarily found in neutrophils, macrophages, and intestinal Paneth cells. oup.com In humans, they are further divided into those expressed in neutrophils (human neutrophil peptides or HNPs) and those in the gut (human defensins or HDs). nih.gov

Beta-defensins (β-defensins) are more widely distributed, with expression in various epithelial tissues, including the skin and mucosal surfaces of the respiratory, gastrointestinal, and reproductive tracts. mdpi.comoup.com Their expression is often induced by microbial products or inflammatory cytokines. nih.gov

Theta-defensins (θ-defensins) are unique in their cyclic structure but are not found in humans due to a premature stop codon in the corresponding gene. nih.gov

The distribution of defensins in mammals is widespread, with high concentrations typically found in cells and tissues that are critical for host defense against infection. mdpi.com For instance, rabbit alveolar macrophages contain significant amounts of α-defensins, comparable to the levels found in rabbit neutrophils. academie-sciences.fr

Historical Context of Defensin (B1577277) NP-2 Discovery and Early Characterization

The first mammalian defensin was isolated in 1980 from rabbit lung macrophages by Lehrer and colleagues and was initially termed a microbicidal cationic protein. nih.govresearchgate.net It wasn't until 1985, with the discovery of homologous peptides in human neutrophils, that the term "defensin" was coined to describe these disulfide-stabilized, cationic peptides with broad antimicrobial capabilities. nih.govresearchgate.net

Among the earliest and most well-characterized defensins are those from rabbit neutrophils. Six distinct defensins have been identified in rabbits, designated as NP-1, NP-2, NP-3a, NP-3b, NP-4, and NP-5. researchgate.netnih.gov Early research focused on their potent antimicrobial activity against a wide array of bacteria, fungi, and viruses. researchgate.net Studies on Defensin NP-2, along with its counterparts, were instrumental in elucidating the fundamental structure-function relationships of this peptide family. The three-dimensional structure of rabbit Defensin NP-2 was determined using 2D-NMR spectroscopy, revealing the characteristic triple-stranded β-sheet fold that is a hallmark of the defensin family. academie-sciences.fracs.org

Nomenclature and Synonyms of Defensin NP-2

Defensin NP-2 is also known by several other names, reflecting its discovery and characterized functions over time.

| Primary Name | Synonyms |

| Defensin NP-2 (Rabbit reduced) | Corticostatin-4, Defensin alpha 4, Antiadrenocorticotropin peptide IV, Macrophage antibiotic peptide MCP-2 |

Table created with data from researchgate.net.

The various synonyms highlight its identification as a corticostatin (B569364) due to its ability to inhibit ACTH-stimulated corticosterone (B1669441) production, its classification as an alpha-defensin, and its origin from macrophage and neutrophil sources. The "reduced" designation in "Defensin NP-2 (Rabbit reduced)" refers to the state of the peptide where its disulfide bonds have been broken, a form often used in structural and functional studies to understand the role of these covalent linkages.

Properties

CAS No. |

88086-40-2 |

|---|---|

Molecular Formula |

C161H282N62O36S6 |

Molecular Weight |

3855 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[2-[[(2S)-1-[[(2R)-1-[[(2S)-5-carbamimidamido-1-[[(2S,3S)-1-[[(2S)-5-carbamimidamido-1-[[2-[[(2S)-5-carbamimidamido-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-5-carbamimidamido-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C161H282N62O36S6/c1-20-84(15)120(148(254)206-91(38-25-51-182-153(163)164)125(231)192-70-115(224)197-92(39-26-52-183-154(165)166)132(238)220-121(85(16)21-2)149(255)212-106(67-90-68-181-77-193-90)151(257)223-61-35-48-114(223)145(251)210-103(64-80(7)8)136(242)215-112(76-265)143(249)217-110(74-263)141(247)203-97(44-31-57-188-159(175)176)130(236)207-100(152(258)259)46-33-59-190-161(179)180)221-133(239)98(45-32-58-189-160(177)178)204-140(246)109(73-262)216-137(243)104(66-89-36-23-22-24-37-89)198-116(225)69-191-122(228)86(17)194-126(232)93(40-27-53-184-155(167)168)199-128(234)95(42-29-55-186-157(171)172)201-131(237)99(49-50-117(226)227)205-134(240)102(63-79(5)6)209-144(250)113-47-34-60-222(113)150(256)105(65-81(9)10)211-142(248)111(75-264)214-135(241)101(62-78(3)4)208-123(229)87(18)195-127(233)94(41-28-54-185-156(169)170)200-129(235)96(43-30-56-187-158(173)174)202-139(245)108(72-261)213-124(230)88(19)196-138(244)107(71-260)218-147(253)119(83(13)14)219-146(252)118(162)82(11)12/h22-24,36-37,68,77-88,91-114,118-121,260-265H,20-21,25-35,38-67,69-76,162H2,1-19H3,(H,181,193)(H,191,228)(H,192,231)(H,194,232)(H,195,233)(H,196,244)(H,197,224)(H,198,225)(H,199,234)(H,200,235)(H,201,237)(H,202,245)(H,203,247)(H,204,246)(H,205,240)(H,206,254)(H,207,236)(H,208,229)(H,209,250)(H,210,251)(H,211,248)(H,212,255)(H,213,230)(H,214,241)(H,215,242)(H,216,243)(H,217,249)(H,218,253)(H,219,252)(H,220,238)(H,221,239)(H,226,227)(H,258,259)(H4,163,164,182)(H4,165,166,183)(H4,167,168,184)(H4,169,170,185)(H4,171,172,186)(H4,173,174,187)(H4,175,176,188)(H4,177,178,189)(H4,179,180,190)/t84-,85-,86-,87-,88-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,118-,119-,120-,121-/m0/s1 |

InChI Key |

AEUKDPKXTPNBNY-XEYRWQBLSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CS)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CS)NC(=O)[C@H](C)NC(=O)[C@H](CS)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC(C)C)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CS)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C4CCCN4C(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CS)NC(=O)C(C)NC(=O)C(CS)NC(=O)C(C(C)C)NC(=O)C(C(C)C)N |

Other CAS No. |

88086-40-2 |

sequence |

VVCACRRALCLPLERRAGFCRIRGRIHPLCCRR |

Origin of Product |

United States |

Structural Biology and Conformation of Defensin Np 2

Secondary and Tertiary Conformation: Beta-Sheet Rich Fold

The three intramolecular disulfide bonds are fundamental to the structural integrity and stability of Defensin (B1577277) NP-2. nih.gov These covalent cross-links lock the peptide into its characteristic β-sheet-rich conformation, conferring significant resistance to proteolysis and thermal denaturation. nih.govmonash.edumdpi.com The disulfide bridges are crucial for maintaining the correct folding of the peptide, which is essential for its biological activity. nih.govresearchgate.net The stability imparted by these bonds allows defensins to function in the harsh environments where they are typically found, such as within phagocytic cells and on mucosal surfaces.

Methodologies for Structural Elucidation

The detailed atomic-level structure of Defensin NP-2 has been determined primarily through high-resolution spectroscopic and diffraction techniques.

Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy has been a powerful tool in determining the solution structure of Defensin NP-2. nih.govnih.gov NMR studies have confirmed the presence of the triple-stranded antiparallel β-sheet and have provided detailed insights into the spatial arrangement of the amino acid residues. nih.govnih.gov These studies have also been instrumental in comparing the solution structures of different defensins, such as rabbit NP-2 and human HNP-1, revealing a high degree of structural homology. nih.govacs.org

Table 1: Secondary Structure Elements of Defensin NP-2 Determined by NMR

| Secondary Structure Element | Residue Range | Description |

|---|---|---|

| β-Strand 1 | Residues 3-6 | Part of the triple-stranded antiparallel β-sheet |

| β-Strand 2 | Residues 19-23 | Forms a β-hairpin with β-Strand 3 |

| β-Strand 3 | Residues 28-31 | Completes the triple-stranded β-sheet |

| β-turn | Residues 7-10 | Connects β-Strand 1 and the rest of the structure |

Data derived from NMR structural studies. nih.govjohnshopkins.edu

While specific X-ray crystallography data for rabbit Defensin NP-2 is not as readily available as for its human homologues, the crystal structures of other defensins provide valuable comparative insights. X-ray crystallography is a technique that provides high-resolution information about the atomic and molecular structure of a protein in its crystalline state. youtube.comspringernature.comyoutube.com For instance, the crystal structure of human neutrophil peptide 1 (HNP-1), which shares significant homology with NP-2, has been determined, confirming the β-sheet rich fold and the disulfide bond connectivity observed in NMR studies. nih.gov This technique has been crucial in visualizing the precise arrangement of atoms and has complemented the solution-state data from NMR.

Structure-Activity Relationships: Hydrophobic and Cationic Determinants

The antimicrobial activity of Defensin NP-2 is intrinsically linked to its amphipathic nature, characterized by the spatial separation of cationic and hydrophobic residues. nih.govmdpi.com The positively charged (cationic) residues are crucial for the initial electrostatic interaction with the negatively charged components of microbial membranes, such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. nih.govmdpi.com Following this initial binding, the hydrophobic residues are thought to insert into the lipid bilayer, leading to membrane disruption and cell death. nih.gov Studies on various defensins have highlighted the importance of specific hydrophobic residues in mediating this membrane permeabilization. nih.govnih.gov The precise positioning of these cationic and hydrophobic determinants on the stable β-sheet scaffold is therefore essential for the potent microbicidal activity of Defensin NP-2.

Molecular and Cellular Mechanisms of Action of Defensin Np 2

Mechanisms of Microbial Membrane Disruption

The initial and most critical step in the action of Defensin (B1577277) NP-2 is its interaction with and subsequent disruption of the microbial cell membrane. This process is driven by a combination of electrostatic attraction and the peptide's ability to insert into and destabilize the lipid bilayer.

Electrostatic Interactions with Anionic Phospholipids (B1166683) and Lipopolysaccharides

As a cationic peptide, Defensin NP-2 possesses a net positive charge, which facilitates its initial binding to the negatively charged components of microbial surfaces. academie-sciences.fr In Gram-negative bacteria, these interactions primarily occur with the lipopolysaccharide (LPS) molecules of the outer membrane. nih.govasm.org The high affinity of Defensin NP-2 for LPS allows it to competitively displace the divalent cations (such as Mg²⁺ and Ca²⁺) that stabilize the LPS layer, leading to a "self-promoted uptake" process. nih.govasm.org This displacement disrupts the integrity of the outer membrane, making it permeable to the defensin peptide itself and other molecules. nih.govasm.org

In a similar fashion, Defensin NP-2 interacts with anionic phospholipids, such as phosphatidylglycerol, which are abundant in bacterial cytoplasmic membranes but less common in the outer leaflet of mammalian cell membranes. asm.org This electrostatic attraction is a key determinant of the peptide's selectivity for microbial targets. asm.org Studies have shown that the binding of defensins is significantly inhibited by the presence of neutral phospholipids. asm.org The strength of these electrostatic interactions can be influenced by the ionic strength of the surrounding medium, with increased salt concentrations often reducing the antimicrobial activity of defensins. oup.com

Membrane Permeabilization and Pore/Channel Formation

Following the initial electrostatic binding, Defensin NP-2 molecules insert into the microbial membrane, leading to its permeabilization. academie-sciences.frnih.gov This disruption of the membrane barrier is a hallmark of defensin activity. nih.gov The insertion process is thought to be facilitated by the peptide's amphipathic structure, which allows it to interact favorably with both the hydrophobic core and the hydrophilic surface of the membrane.

Once inserted, defensin molecules can aggregate to form pores or channels through the lipid bilayer. nih.gov However, the nature of these pores can vary. While some defensins, like human HNP-2, are thought to form stable, multimeric pores leading to an "all-or-none" release of cellular contents, rabbit defensins, including NP-2, appear to induce a more graded or transient leakage. asm.orgscienceopen.com This suggests that the pores formed by NP-2 may not be stable and could be part of a more dynamic process of membrane damage. asm.orgscienceopen.com This transient damage is still sufficient to cause the leakage of essential ions and metabolites from the microbial cell. researchgate.net The process of permeabilizing the outer and inner membranes of bacteria like E. coli is a critical step that precedes cell death. academie-sciences.fr

| Mechanism | Description | Key Interacting Molecules | Outcome |

|---|---|---|---|

| Electrostatic Attraction | Initial binding of the cationic NP-2 to the negatively charged microbial surface. | Lipopolysaccharides (LPS), Anionic Phospholipids | Concentration of NP-2 at the membrane surface. |

| Membrane Permeabilization | Disruption of the lipid bilayer integrity, allowing passage of molecules. | Lipid Bilayer | Leakage of cellular contents, influx of NP-2. |

| Pore/Channel Formation | Aggregation of NP-2 molecules within the membrane to form transient pores. | Defensin Peptides, Membrane Lipids | Graded release of ions and metabolites. |

Voltage-Dependent Channel Activity

The channel-forming activity of defensins, including rabbit NP-1 which is structurally similar to NP-2, has been shown to be voltage-dependent. academie-sciences.frasm.org In experiments using artificial planar lipid bilayers, defensins form ion-permeable channels, and this activity is significantly influenced by the transmembrane potential. asm.orgacs.org Specifically, a negative potential on the side of the membrane opposite to where the defensin is applied (mimicking the inside-negative potential of a bacterial cell) promotes channel formation. academie-sciences.frasm.org The conductance of these channels often increases with the second to fourth power of the defensin concentration, suggesting that multiple defensin molecules (likely two to four) cooperate to form a single channel. nih.gov This voltage-dependent activity underscores the importance of the target cell's metabolic state, as a transmembrane potential is typically maintained by active cellular processes. nih.gov

Intracellular Targets and Metabolic Inhibition

Inhibition of Macromolecular Synthesis (DNA, RNA, Protein)

Once inside the microbial cell, defensins can inhibit the synthesis of essential macromolecules. The permeabilization of the inner membrane of bacteria like E. coli by defensins has been shown to cause an immediate and simultaneous halt to DNA, RNA, and protein synthesis. academie-sciences.frnih.gov This rapid cessation of macromolecular synthesis is a direct consequence of the membrane damage and the subsequent disruption of cellular homeostasis. While the precise molecular targets for this inhibition by NP-2 are not fully elucidated, the general mechanism for defensins involves interference with the cellular machinery responsible for these processes. academie-sciences.fr The influx of ions and the dissipation of the membrane potential caused by pore formation would disrupt the necessary electrochemical gradients required for ATP synthesis, which in turn powers macromolecular synthesis.

Impact on Cellular Respiration and Ion Flux

The disruption of the microbial membrane by Defensin NP-2 has a profound impact on cellular respiration and ion homeostasis. The formation of pores or channels leads to an uncontrolled flux of ions across the membrane, dissipating the ion gradients that are essential for many cellular processes, including ATP production through respiration. academie-sciences.frnih.gov Studies on defensins have shown that their bactericidal action is often accompanied by a rapid cessation of respiration in target organisms. nih.gov This is a direct result of the membrane permeabilization, which uncouples the respiratory chain from ATP synthesis. The enhanced transmembrane ion flux is one of the earliest detectable events following the interaction of defensins with target cells. scienceopen.com

| Intracellular Target/Process | Observed Effect | Underlying Mechanism |

|---|---|---|

| Macromolecular Synthesis (DNA, RNA, Protein) | Immediate and simultaneous inhibition. | Disruption of membrane integrity, loss of essential precursors and energy. |

| Cellular Respiration | Rapid cessation. | Uncoupling of the respiratory chain due to membrane permeabilization. |

| Ion Flux | Enhanced and uncontrolled movement of ions across the membrane. | Formation of pores/channels in the cell membrane. |

Specificity of Interaction with Pathogen Cell Membranes

The antimicrobial efficacy of Defensin NP-2, particularly in its reduced form, is intrinsically linked to its ability to selectively recognize and interact with the cell membranes of pathogenic microorganisms while largely sparing host cells. This specificity is not mediated by specific protein receptors on the target cell but is governed by the fundamental physicochemical properties of the microbial cell envelope. The primary mechanism driving this selective interaction is the electrostatic attraction between the highly cationic defensin peptide and the anionic surfaces characteristic of pathogen membranes. academie-sciences.froup.com

The outer membranes of Gram-negative bacteria are rich in lipopolysaccharide (LPS), while the cell walls of Gram-positive bacteria contain teichoic and lipoteichoic acids. oup.com Both LPS and teichoic acids are polyanionic molecules that impart a significant negative charge to the microbial surface. Similarly, bacterial cytoplasmic membranes are distinguished from their mammalian counterparts by a higher concentration of anionic phospholipids, such as phosphatidylglycerol (PG). academie-sciences.froup.com In contrast, the outer leaflet of mammalian cell membranes is predominantly composed of neutral (zwitterionic) phospholipids like phosphatidylcholine (PC) and sphingomyelin, along with cholesterol, which tends to inhibit defensin binding. academie-sciences.fr This difference in surface charge composition forms the basis of the selectivity of Defensin NP-2.

Research using model lipid bilayers, such as large unilamellar vesicles (LUVs), has provided detailed insights into this interaction. Rabbit defensins, including NP-2, bind strongly to LUVs composed of purely anionic phospholipids like 1-palmitoyl-2-oleoyl phosphatidylglycerol (POPG). acs.org However, the inclusion of neutral phospholipids into these vesicles inhibits both the binding and the subsequent membrane-permeabilizing activity of the defensin. academie-sciences.fr This supports the concept that initial electrostatic binding is a prerequisite for the peptide's antimicrobial action. nih.gov

Once bound to the pathogen surface, Defensin NP-2 disrupts membrane integrity. For Gram-negative bacteria, the process involves an initial high-affinity binding to LPS, which facilitates the competitive displacement of divalent cations (such as Mg²⁺ and Ca²⁺) that normally stabilize the outer membrane by bridging adjacent LPS molecules. oup.comnih.govscienceopen.com This displacement permeabilizes the outer membrane, allowing the defensin molecules to access and act upon the inner cytoplasmic membrane. oup.comnih.govscienceopen.com

A defining characteristic of the action of rabbit defensin NP-2, and other monomeric rabbit defensins, is the induction of "graded" leakage from target membranes. acs.org This means that the release of cellular contents is partial and proportional to the defensin concentration, suggesting the formation of transient or unstable pores rather than stable, long-lived channels. acs.orgresearchgate.netfrontiersin.org This contrasts with the "all-or-none" leakage induced by the dimeric human defensin HNP-2, which forms more stable multimeric pores. acs.org The monomeric nature of rabbit defensins in solution is thought to be a key reason for this difference. acs.org

The "reduced" state of Defensin NP-2, where its intramolecular disulfide bonds are broken, further influences its mechanism. Studies on reduced human defensin HNP-2 have shown that it also induces a graded, partial leakage from vesicles, a behavior remarkably similar to that of native, monomeric rabbit defensins. nih.govtulane.edu This suggests that the conformational stability provided by the disulfide bridges is crucial for the formation of stable pores. Therefore, Defensin NP-2 (Rabbit reduced) is expected to act primarily by causing transient damage to the membrane, disrupting its barrier function without forming permanent channels. acs.orgresearchgate.net This transient disruption is sufficient to cause cell death through the leakage of ions and vital metabolites. academie-sciences.fr

Interactive Data Tables

Table 1: Interaction of Rabbit Defensin NP-2 with Model Lipid Vesicles

| Membrane Composition | Peptide Form | Observed Effect on Vesicles | Implied Mechanism | Reference |

| Pure POPG (anionic) | Native Monomeric | Graded release of contents | Formation of transient, unstable pores | acs.org |

| POPG mixed with POPC (neutral) | Native Monomeric | Binding and leakage inhibited | Inhibition by neutral lipids | academie-sciences.fr |

| Mimicking E. coli membranes | Native Monomeric | Induced permeability | Transient membrane damage | researchgate.netfrontiersin.org |

| Pure POPG (anionic) | Reduced HNP-2 (analogue) | Graded, partial leakage | Disruption of stable pore formation | nih.govtulane.edu |

Table 2: Specificity of Defensin NP-2 for Pathogen Surface Components

| Pathogen Type | Key Anionic Surface Molecule | Mechanism of Interaction | Consequence | Reference |

| Gram-negative bacteria (e.g., P. aeruginosa) | Lipopolysaccharide (LPS) | Electrostatic binding; displacement of divalent cations | Outer membrane permeabilization | oup.comnih.govscienceopen.com |

| Gram-positive bacteria | Teichoic Acids | Electrostatic attraction | Disruption of cell wall/membrane integrity | oup.com |

| General Bacteria / Fungi | Anionic Phospholipids (e.g., Phosphatidylglycerol) | Electrostatic binding and insertion into the bilayer | Membrane permeabilization, leakage of contents | academie-sciences.froup.com |

| Enveloped Viruses | Anionic Lipids in Envelope | Interaction with the lipid bilayer | Disruption of viral envelope | frontiersin.org |

Antimicrobial Spectrum and Efficacy of Defensin Np 2

Antibacterial Activity

Defensin (B1577277) NP-2 has demonstrated significant bactericidal effects against both Gram-positive and Gram-negative bacteria. Its mechanism of action is primarily attributed to its ability to permeabilize bacterial cell membranes, leading to cell death.

Activity Against Gram-Positive Bacteria

While much of the literature discusses rabbit defensins as a group, specific data points to the efficacy of Defensin NP-2 against certain Gram-positive pathogens. It has been shown to be effective against Listeria monocytogenes. In an in vitro study, synthetic Defensin NP-2 demonstrated microbicidal activity against L. monocytogenes strain V7 in a water system, with concentrations of 1, 5, and 10 µg/ml showing efficacy, particularly after 60 minutes of incubation at 30°C. fiocruz.brresearchgate.net The antibacterial activity of NP-2 against L. monocytogenes was best expressed at a concentration of 10 µg/ml. researchgate.net Another study noted that the potency of cryptdins (murine intestinal defensins) against L. monocytogenes was considerably lower than that of rabbit defensin NP-1, and by extension, likely NP-2 given their structural and functional similarities. nih.gov

General statements in the literature indicate that rabbit defensins, including NP-2, are active against Gram-positive bacteria such as Staphylococcus aureus. scispace.comresearchgate.net However, specific minimal inhibitory concentration (MIC) values for Defensin NP-2 against a wide array of Gram-positive bacteria remain to be extensively documented in readily available literature. Some research suggests that the action of defensins against S. aureus may involve the inhibition of cell wall synthesis by sequestering the cell wall precursor lipid II. researchgate.net

Activity Against Gram-Negative Bacteria (e.g., Pseudomonas aeruginosa, Escherichia coli, Salmonella typhimurium)

Defensin NP-2 exhibits potent activity against several medically important Gram-negative bacteria.

Pseudomonas aeruginosa : Studies have shown that Defensin NP-2 has a concentration-dependent killing effect on P. aeruginosa. nih.gov Electron microscopy of P. aeruginosa cells exposed to NP-2 revealed incomplete cell membranes, condensation of cellular components, and vacuolization, supporting the mechanism of membrane permeabilization. nih.gov

Escherichia coli : The bactericidal activity of Defensin NP-2 against E. coli has been noted, with its potency being higher than that of human neutrophil defensin HNP-1. nih.gov The general mechanism for defensins against E. coli involves the sequential permeabilization of the outer and inner membranes. nih.gov

Salmonella typhimurium : Defensin NP-2 has been used in studies investigating the defensin sensitivities of S. typhimurium strains. Strains with mutations in the phoP/phoQ virulence regulon showed increased sensitivity to both NP-1 and NP-2, indicating that this regulon is involved in resistance to these defensins. nih.gov

The table below summarizes the antibacterial activity of Defensin NP-2 against selected Gram-negative bacteria.

| Bacterium | Activity | Research Finding |

| Pseudomonas aeruginosa | Concentration-dependent killing | Causes incomplete cell membranes and condensation of cellular components. nih.gov |

| Escherichia coli | Bactericidal | More potent than human defensin HNP-1. nih.gov |

| Salmonella typhimurium | Bactericidal | Strains with phoP/phoQ mutations show increased sensitivity. nih.gov |

Efficacy Against Multidrug-Resistant (MDR) Bacterial Strains

A significant aspect of Defensin NP-2's antibacterial profile is its effectiveness against multidrug-resistant (MDR) bacteria. Research has specifically highlighted its potent bactericidal activity against MDR strains of Pseudomonas aeruginosa. nih.gov The mechanism of killing MDR strains appears to be the same as for susceptible strains, involving the destabilization of cell membrane permeability. nih.gov This suggests that Defensin NP-2 could be a valuable template for developing new antibiotics against bacteria that have developed resistance to conventional drugs.

Activity Against Treponema pallidum

Defensin NP-2 has demonstrated potent treponemicidal activity against Treponema pallidum subsp. pallidum, the causative agent of syphilis. nih.govnih.gov In one study, NP-2, when tested at a concentration of 400 µg/ml, was shown to exert a powerful killing effect, leading to the abrogation or delayed development of cutaneous lesions in rabbits. nih.govfrontiersin.org This suggests that defensins like NP-2 may play a role in the host's defense against this spirochete. nih.govscienceopen.com It has also been noted that the activity of some defensins against T. pallidum is enhanced by heat-labile serum factors, likely complement. nih.gov

Antifungal Activity (e.g., Candida albicans, other fungi)

Defensin NP-2 possesses a broad spectrum of antifungal activity, effectively killing various pathogenic fungi. mdpi.com This activity is often mediated through the permeabilization of the fungal cell membrane. researchgate.netmdpi.com

Rabbit defensins NP-1, NP-2, and NP-3a are highly effective against Candida albicans. asm.org Studies have shown that NP-2 causes permeabilization of the C. albicans cell membrane. researchgate.net

Beyond Candida, Defensin NP-2 is active against other significant fungal pathogens:

Aspergillus fumigatus : NP-2 has been shown to kill the hyphae of A. fumigatus. One study reported that a concentration of 25 µg/ml of NP-2 was sufficient to kill all A. fumigatus hyphae. mdpi.comasm.org

Cryptococcus neoformans : Rabbit defensins, including NP-2, are active against C. neoformans. mdpi.com

Coccidioides immitis and Rhizopus oryzae : Rabbit defensins NP-1 and NP-2 are lethal to these fungi as well. mdpi.com

The table below summarizes the antifungal efficacy of Defensin NP-2.

| Fungus | Form | Concentration for Killing |

| Aspergillus fumigatus | Hyphae | 25 µg/ml |

| Candida albicans | Yeast | Effective |

| Cryptococcus neoformans | Yeast | Effective |

| Coccidioides immitis | Arthroconidia | Effective |

| Rhizopus oryzae | Hyphae | Effective |

Antiviral Activity

The antiviral properties of Defensin NP-2 have been observed against several enveloped viruses. nih.gov The primary proposed mechanism is the direct inactivation of the virus, likely by interacting with and disrupting the viral lipid envelope. nih.govfree.fr This interaction is thought to be dependent on the fluidity of the viral membrane. nih.gov

Studies have shown that rabbit defensins NP-1 and NP-2 can inhibit the infectivity of the following viruses:

Herpes Simplex Virus-1 (HSV-1) : Inhibited up to 1000-fold. nih.gov

Herpes Simplex Virus-2 (HSV-2) : Inhibited up to 10-fold. nih.gov

Vesicular Stomatitis Virus (VSV) : Inhibited up to 100-fold. nih.gov

Influenza A Virus (IAV) : Inhibited up to 56-fold. nih.gov

In contrast, NP-2 showed no effect against cytomegalovirus (CMV) in the same study. nih.gov This indicates a degree of selectivity in its antiviral action.

More recent research has also suggested a role for Defensin NP-2 in the immune response to Rabbit Haemorrhagic Disease Virus (RHDV), where a significant increase in the expression of the gene encoding NP-2 was observed in infected rabbits. researchgate.net While this is an indirect measure, it points towards the involvement of NP-2 in the host's antiviral defense.

It is important to note that while direct antiviral activity has been demonstrated in vitro, the in vivo role of α-defensins like NP-2 may also involve acting as adjuvants to potentiate the adaptive immune response, such as the development of neutralizing antibodies. plos.org

Direct Defensin-Virus Interactions

Rabbit defensin NP-2 exerts its antiviral effects primarily through direct interactions with viral particles. nih.gov The initial and critical step in its mechanism of action involves binding to the structural components of the virion. nih.gov For enveloped viruses, the primary target of this interaction is the lipid bilayer of the viral envelope. nih.govfrontiersin.org This interaction is believed to destabilize or damage the envelope, rendering the virus non-infectious. nih.gov

The interaction between defensin NP-2 and the viral membrane is temperature-dependent. Studies on Herpes Simplex Virus-1 (HSV-1) have shown that its inactivation by rabbit defensin NP-2 is less effective at temperatures below 20°C and more effective at 40°C compared to 37°C. nih.gov This suggests that the fluidity of the viral membrane is a key factor in the defensin's antiviral activity, rather than just the initial binding. nih.gov

Neutralization of Enveloped Viruses (e.g., Herpes Simplex Virus, Vesicular Stomatitis Virus, Influenza A Virus)

Rabbit defensin NP-2 has demonstrated a broad spectrum of activity against various enveloped viruses. asm.orgnih.gov However, the sensitivity of different viruses to NP-2 can vary significantly. nih.gov Research has quantified the neutralizing efficacy of rabbit defensins NP-1 and NP-2 against several enveloped viruses, as detailed in the table below.

| Virus | Fold Inhibition by Rabbit Defensin NP-1 and NP-2 | Reference |

|---|---|---|

| Herpes Simplex Virus-1 (HSV-1) | Up to 1000-fold | nih.gov |

| Vesicular Stomatitis Virus (VSV) | Up to 100-fold | nih.gov |

| Influenza A Virus (IAV) | Up to 56-fold | nih.gov |

| Herpes Simplex Virus-2 (HSV-2) | Up to 10-fold | nih.gov |

While highly effective against the viruses listed, rabbit defensin NP-2 has been shown to have no effect on other enveloped viruses such as cytomegalovirus (CMV). nih.gov

Mechanisms of Antiviral Action

The antiviral mechanisms of rabbit defensin NP-2 are multifaceted and go beyond simple envelope disruption. For Herpes Simplex Virus (HSV), rabbit α-defensins prevent virally mediated fusion events, which are crucial for both viral entry into the host cell and for the subsequent cell-to-cell spread of the virus. frontiersin.org Interestingly, this inhibition of viral entry is not due to competition with the viral envelope glycoproteins for their heparan sulfate (B86663) receptors on the cell surface. frontiersin.org In the case of Influenza A Virus, α-defensins like NP-2 can cause the viruses to aggregate, which may reduce their infectivity by hindering their ability to bind to host cells. nih.gov

Some defensins have also been shown to inhibit protein kinase C (PKC) signaling, a pathway utilized by numerous viruses for processes such as fusion, transcription, and assembly. frontiersin.org Furthermore, defensins can interfere with post-entry steps of the viral life cycle. For instance, rabbit α-defensin NP-1 has been observed to block the transport of the HSV-2 tegument protein VP16 to the cell nucleus. frontiersin.org

Factors Modulating Antimicrobial Efficacy

The antiviral effectiveness of rabbit defensin NP-2 is not constant but is influenced by various factors in its environment.

Influence of Ionic Strength and Serum Factors

The antimicrobial activity of defensins is generally sensitive to the ionic strength of the surrounding medium. academie-sciences.frnih.gov The antiviral efficacy of defensins is often diminished in the presence of increased salt concentrations, which supports the importance of electrostatic interactions between the cationic defensin and the negatively charged components of the viral envelope. academie-sciences.fr

Serum components can have a significant and complex impact on defensin activity. Generally, the presence of serum or serum albumin has been shown to inhibit the direct neutralization of viruses like HSV-1 by defensins. asm.orgfree.frresearchgate.net This inhibitory effect may limit the in vivo efficacy of defensins in the bloodstream. asm.org However, the interaction with serum is not always inhibitory. In studies involving the bacterium Treponema pallidum, the activity of rabbit defensin NP-1 was enhanced by heat-labile serum factors, presumed to be complement. nih.gov This suggests that in certain contexts, serum components may act synergistically with defensins.

Role of Target Cell Metabolic State

While direct studies on how the host cell's metabolic state influences the antiviral efficacy of rabbit defensin NP-2 are limited, research on the antibacterial action of defensins provides some insights. In general, metabolically active bacteria are significantly more susceptible to defensins than bacteria that are in an inactive state due to nutrient deprivation or metabolic inhibitors. academie-sciences.fr It is plausible that a similar principle applies to the intracellular antiviral actions of defensins, where the peptide may target viral replication processes that are dependent on an active host cell metabolism.

Furthermore, some defensins are known to have indirect effects by stimulating an antiviral state in the target cells. For example, defensins can be absorbed and internalized by cells, and they can induce the production of cytokines and chemokines, thereby modulating the host's immune response. frontiersin.orgfree.fr However, it is not yet clear whether this uptake and subsequent signaling are required for all of the defensin's antiviral functions. free.fr

Immunomodulatory and Host Defense Functions of Defensin Np 2

Modulation of Phagocyte Activity

Defensin (B1577277) NP-2 plays a pivotal role in augmenting the function of phagocytic cells, which are at the frontline of host defense against invading pathogens.

Rabbit defensins NP-1 and NP-2 have been shown to significantly enhance the capacity of rabbit alveolar macrophages to ingest bacteria and fungi, even in the absence of serum. nih.govscienceopen.com This suggests a direct action on the macrophages, priming them for a more robust phagocytic response. The ability of these defensins to stimulate phagocytosis is a key element of their contribution to innate immunity, facilitating the clearance of pathogenic microorganisms from tissues. nih.govscienceopen.com

Opsonization, the process of marking pathogens for phagocytosis, is another critical function attributed to defensins. While the direct opsonizing capabilities of Defensin NP-2 are part of a broader function of defensins, studies on rabbit α-defensins, including NP-1 and NP-2, have highlighted their ability to enhance the uptake of various pathogens by rabbit alveolar macrophages. aai.org This enhancement of phagocytosis suggests an opsonin-like role, where the defensins coat the microbial surface, making it more readily recognized and engulfed by phagocytes. aai.orgfrontiersin.org This action is crucial for an effective and rapid immune response to infection.

Table 1: Enhancement of Phagocytosis by Rabbit Defensins NP-1 and NP-2

| Pathogen | Phagocyte | Observation |

| Klebsiella pneumoniae | Rabbit Alveolar Macrophages | Enhanced uptake aai.org |

| Staphylococcus aureus | Rabbit Alveolar Macrophages | Enhanced uptake aai.org |

| Bordetella bronchiseptica | Rabbit Alveolar Macrophages | Enhanced uptake aai.org |

| Candida albicans | Rabbit Alveolar Macrophages | Enhanced uptake aai.org |

| Bacteria and Fungi | Rabbit Alveolar Macrophages | Greatly enhanced ingestion under serum-free conditions nih.govscienceopen.com |

Chemotactic Properties and Immune Cell Recruitment

Defensin NP-2 is involved in orchestrating the movement of various immune cells to sites of inflammation and infection through its chemotactic properties.

Defensins, as a class of molecules, are known to be chemotactic for several types of immune cells. nih.gov Human neutrophil defensins, which are structurally related to rabbit defensins, have been shown to be chemoattractants for human monocytes, T-lymphocytes, and immature dendritic cells. nih.govscienceopen.commdpi.com This recruitment is a vital step in the transition from an innate to an adaptive immune response, as it brings key antigen-presenting cells and lymphocytes to the site of infection. nih.govmdpi.com The release of defensins from neutrophils can thus act as a signal to mobilize a broader range of immunocompetent cells. nih.govscienceopen.com

In addition to directly attracting immune cells, defensins can induce the production of other chemoattractant molecules known as chemokines. For instance, defensins can stimulate human airway epithelial cells to produce Interleukin-8 (IL-8), a potent chemokine for neutrophils. nih.govscienceopen.com This creates a positive feedback loop, amplifying the recruitment of neutrophils to the site of inflammation. nih.govscienceopen.com While direct studies on Defensin NP-2's induction of IL-8 are part of the broader understanding of α-defensins, the ability of human neutrophil peptides (HNPs) to induce IL-8 production in lung epithelial cells has been demonstrated to occur through the P2Y6 signaling pathway. ashpublications.org

Table 2: Chemotactic and Chemokine-Inducing Properties of Defensins

| Function | Target Cells/Mediators | Significance |

| Direct Chemotaxis | Monocytes, T-Lymphocytes, Immature Dendritic Cells nih.govscienceopen.commdpi.com | Mobilizes key immune cells to infection sites. |

| Chemokine Induction | Interleukin-8 (IL-8) nih.govscienceopen.com | Amplifies neutrophil recruitment. |

Role in Tissue Repair and Wound Healing Processes

Beyond their immediate role in combating infection, defensins contribute to the subsequent phases of tissue repair and wound healing. Defensins have been found to be mitogenic for fibroblasts, cells that are essential for producing the extracellular matrix and collagen necessary for tissue regeneration. nih.govscienceopen.com Studies involving the administration of rabbit defensins have demonstrated an acceleration of wound healing in animal models. nih.govscienceopen.comannualreviews.org This suggests that defensins not only help to clear the initial infection but also actively participate in the restoration of tissue integrity following injury. In a rabbit model of syphilis, a reappearance of high local concentrations of defensins was observed during the healing phase, further suggesting their involvement in tissue repair processes. nih.gov The multifaceted nature of defensins, including their influence on cell proliferation and migration, underscores their importance in the entire continuum of host defense and recovery. semanticscholar.orgwjgnet.comnih.gov

Stimulation of Fibroblast Mitogenesis

Defensins have been identified as mitogenic agents for fibroblasts, which are crucial cells in the process of wound healing and tissue regeneration. nih.govjci.org These peptides can stimulate the proliferation of fibroblasts, contributing to the formation of new connective tissue to repair damage. This mitogenic activity is a key component of their role in tissue repair. nih.gov

Acceleration of Experimental Wound Healing in Animal Models

Studies in animal models have demonstrated the capacity of defensins to promote and accelerate the healing of wounds. nih.govnih.gov For instance, research involving nanofibers incorporating defensin peptides has shown enhanced wound healing properties in rat models. nih.govresearchgate.net The application of these defensin-containing materials facilitated faster wound closure compared to controls. nih.gov While many studies focus on human defensins or a general class of defensins, the fundamental role of these peptides in tissue regeneration, inflammation regulation, and angiogenesis is well-documented in various animal studies, including those on diabetic wound healing. nih.govwjgnet.com The upregulation of defensins, such as NP-2, during the healing process suggests their active participation in the repair cascade. stonybrookmedicine.edu

Correlation with Corneal Wound Resolution in Rabbits

A strong correlation exists between the levels of rabbit defensins NP-1 and NP-2 and the healing of experimental corneal wounds. nih.govresearchgate.netsuny.edu Proteomic analysis of tear fluid from New Zealand White rabbits following a corneal epithelial abrasion revealed that the concentrations of NP-1 and NP-2 were significantly elevated during the re-epithelialization process. stonybrookmedicine.edunih.gov The levels of these defensins peaked one to three days after the injury and subsequently returned to baseline levels as the corneal wound healed completely. stonybrookmedicine.edunih.govresearchgate.net

This dynamic change in defensin concentration suggests a dual role during corneal healing. Firstly, the increased presence of NP-2 on the ocular surface provides a heightened antimicrobial shield, protecting the vulnerable, compromised cornea from pathogenic invasion. stonybrookmedicine.edunih.govresearchgate.net Secondly, the correlation with wound closure implies that NP-2 may also be actively involved in modulating the healing process itself. stonybrookmedicine.edufrontiersin.org Quantitative analysis using iTRAQ technology confirmed the significant upregulation of NP-2 in tear fluid following the injury, as detailed in the table below.

| Time Point (Post-Wounding) | Relative Abundance of Defensin NP-2 in Rabbit Tear Fluid |

| Day 0 (Pre-wounding) | Baseline |

| Day 1 | Increased |

| Day 2 | Peak Level |

| Day 3 | Elevated (declining) |

| Post-Healing | Return to Baseline |

| This table summarizes findings from iTRAQ quantification, indicating a significant increase in NP-2 levels that correlates with the timeline of corneal wound healing. stonybrookmedicine.edu |

Participation in Specific Host Defense Pathways

Defensin NP-2 is an integral component of the innate immune system, contributing through direct antimicrobial action and by modulating inflammatory responses.

Contribution to Innate Immunity Mechanisms

Defensin NP-2 is a key effector molecule in the innate immune system. oup.com Its primary mechanism of antimicrobial action involves the permeabilization of microbial cell membranes. nih.govannualreviews.org As cationic peptides, defensins like NP-2 are electrostatically attracted to the negatively charged components of microbial surfaces, such as lipopolysaccharides (LPS) in Gram-negative bacteria. oup.com Studies have shown that rabbit defensins NP-1 and NP-2 bind with high affinity to Pseudomonas aeruginosa, leading to the formation of surface blebs and permeabilization of its outer membrane. nih.gov

In the context of ocular defense, a corneal wound compromises the physical barrier of the innate immune system. stonybrookmedicine.edunih.gov The subsequent upregulation of NP-2 in the tear film serves as a critical biochemical defense, creating a robust antimicrobial environment to protect the eye from infection during this period of vulnerability. stonybrookmedicine.edunih.govsuny.edu Furthermore, research has demonstrated that rabbit defensins, including NP-2, possess potent antimicrobial activity against pathogens like Treponema pallidum, the agent of syphilis, further highlighting their contribution to host defense. asm.orgnih.gov

Role in Inflammatory Responses

Defensin NP-2 also plays a significant role in modulating inflammatory responses. Defensins are known to be chemotactic, capable of recruiting immune cells such as monocytes, T-cells, and neutrophils to sites of infection or injury. nih.govstonybrookmedicine.edu They can also induce the production of inflammatory cytokines like Interleukin-8 (IL-8), which further amplifies the recruitment of neutrophils. nih.gov

In a rabbit model of endotoxemia, the administration of lipopolysaccharide (LPS) led to an increased expression of NP-2 in circulating polymorphonuclear leukocytes (PMNs). nih.gov This increase was associated with the accumulation of PMNs in pulmonary microvessels and the subsequent inflammatory tissue damage, indicating that NP-2 is involved in the inflammatory cascade initiated by bacterial endotoxins. nih.gov During wound healing, defensins can exhibit both pro-inflammatory and anti-inflammatory properties, helping to clear pathogens initially and later contributing to the resolution of inflammation. nih.govwjgnet.com

Non-Specific Cytotoxic Activities against Mammalian Cells (Mechanistic Aspects)

While primarily targeting microbes, rabbit defensin NP-2, particularly at higher concentrations, exhibits non-specific cytotoxic activity against mammalian cells, including both normal and tumor cells. nih.govnih.govresearchgate.net

Rabbit defensins NP-1 and NP-2 have demonstrated marked cytotoxic activity against various tumor cell targets in vitro. researchgate.net This lytic effect is dependent on concentration and temperature and is inhibited by the presence of serum. oup.comresearchgate.net The mechanism of cytotoxicity against mammalian cells appears to be distinct from that against bacteria, though it also begins with membrane interaction. oup.com

The process involves an initial binding to the mammalian cell membrane, which is then followed by a series of temperature-sensitive, cytoskeletal-dependent events that culminate in cell lysis. oup.com Unlike microbial membranes, mammalian cell membranes contain zwitterionic phospholipids (B1166683) and cholesterol, which provide some level of protection against defensin-mediated lysis. oup.com

Studies using artificial lipid bilayers have provided further insight into the mechanism. While some human defensins form stable, bilayer-spanning pores, monomeric rabbit defensins like NP-2 appear to induce a "graded release" of cellular contents. nih.govacs.org This suggests a mechanism of transient membrane damage rather than the formation of stable pores. acs.org This interaction is initiated by electrostatic forces between the cationic defensin and anionic phospholipids in the target membrane. nih.govacademie-sciences.fr The ability of defensins to form voltage-dependent ion channels in lipid bilayers is believed to be a key part of their cytotoxic action. pnas.org

Biosynthesis, Gene Expression, and Regulation of Defensin Np 2

Genomic Organization of Defensin (B1577277) NP-2 Gene and its Family Members

The genes encoding rabbit α-defensins, including Defensin NP-2 (also known as Macrophage Cationic Peptide-2, MCP-2, or Corticostatin-4, CS-4), exhibit a clustered genomic organization that points to a history of gene duplication. nih.govoup.com The genes for the highly homologous macrophage cationic peptides MCP-1 and MCP-2 are closely linked, located within 13 kilobases (kb) of each other. nih.govoup.com This proximity strongly suggests that they arose from a recent tandem gene duplication event. nih.govoup.com

The genomic structure of these rabbit defensin genes is characterized by an exon-intron organization that separates the distinct functional domains of the precursor protein. The genes are separated into three exons. nih.gov The first exon encodes the 5' untranslated region, the second exon encodes the prepropeptide domain, which includes the signal peptide and an anionic pro-piece, and the third exon encodes the mature, cationic defensin peptide sequence. nih.gov This organization is consistent with the processing pathway of these peptides, which are synthesized as larger, inactive precursors.

Mammalian α-defensin genes, including those in rabbits, are found only in glires (like rabbits, mice, and rats) and primates. physiology.org Phylogenetic analyses show that α-defensins from non-primate species, such as the rabbit, tend to form species-specific clusters, indicating that repeated gene duplication events occurred after these species diverged from a common ancestor. physiology.orgphysiology.org In humans, the α-defensin gene cluster is located on chromosome 8p23. nih.gov The syntenic location and physical proximity of α-defensin genes within a β-defensin cluster in various mammalian species provide further evidence for their evolution from a common ancestor through gene duplication and subsequent diversification. physiology.org

Table 1: Genomic Features of Rabbit Macrophage Defensin Genes

| Feature | Description | Reference |

| Gene Linkage | MCP-1 and MCP-2 (NP-2) genes are closely linked within a 13 kb region. | nih.govoup.com |

| Evolutionary Origin | Arose from a recent tandem gene duplication event. | nih.govoup.com |

| Gene Structure | Comprised of three exons. | nih.gov |

| Exon 1 | Encodes the 5' untranslated region. | nih.gov |

| Exon 2 | Encodes the prepropeptide domain (signal peptide and pro-piece). | nih.gov |

| Exon 3 | Encodes the mature defensin peptide sequence. | nih.gov |

Transcriptional Regulation and Expression Profiles

The expression of Defensin NP-2 is tightly regulated and exhibits significant tissue specificity. It is abundantly produced by phagocytic cells, which are key components of the innate immune system. nih.gov Rabbit α-defensins, such as NP-2, are prominent in neutrophils and pulmonary alveolar macrophages. nih.gov

Studies using Northern blotting to detect mRNA levels have provided a detailed profile of NP-2 (CS-4) expression across various rabbit tissues. High levels of NP-2 mRNA are detected in the bone marrow, the primary site of hematopoiesis where neutrophil precursors mature. nih.gov Moderate expression levels are found in the spleen and lung, while low levels are present in the thymus. nih.gov This pattern is consistent with the peptide's role in phagocytic cells.

Specifically in the lung, NP-2 (CS-4) mRNA is present at moderate levels, which correlates with the detection of the mature peptide in lung macrophages. nih.gov In contrast, another rabbit defensin, NP-5 (CS-6), has barely detectable message in the lung, indicating differential regulation of defensin gene expression in this tissue. nih.gov The expression of macrophage defensins appears to be a marker of lung-specific differentiation, as the peptides and their corresponding mRNA are found in lung macrophages but not in macrophages from other organs or in their precursor cells, monocytes. nih.gov While mature polymorphonuclear leukocytes (neutrophils) are rich in defensin peptides, they lack the corresponding mRNA, which is abundant in their immature forms within the bone marrow and spleen. nih.gov

Table 2: Relative Expression of Defensin NP-2 (CS-4) mRNA in Rabbit Tissues

| Tissue | Relative mRNA Level | Reference |

| Bone Marrow | High | nih.gov |

| Spleen | Moderate | nih.gov |

| Lung | Moderate | nih.gov |

| Thymus | Low | nih.gov |

The expression of defensins can be induced in response to pathogenic stimuli, providing a rapid defense mechanism against infection. While much of the detailed research on inducible expression has focused on β-defensins, the principle of upregulation by microbial components is a key feature of innate immunity. For instance, human β-defensin-2 (hBD-2) expression is induced in epithelial cells by bacterial components like lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. nih.govnih.gov This induction is often mediated by pattern recognition receptors such as Toll-like receptors (TLRs) and activation of transcription factors like NF-κB. nih.govnih.gov

In human tracheobronchial epithelial cells, LPS challenge leads to an increase in hBD-2 mRNA. nih.gov This response is dependent on the CD14 receptor and involves the activation of NF-κB. nih.gov Similarly, pro-inflammatory cytokines like Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α), which are often produced during infection, can also induce β-defensin expression in various cell types, including astrocytes. researchgate.net The promoters of β-defensin genes contain consensus binding sites for transcription factors like NF-κB and nuclear factor interleukin-6 (NF IL-6), which are activated by pathogenic stimuli. nih.gov This inducible system allows for a targeted and amplified antimicrobial response at sites of infection.

Post-Translational Processing and Maturation

Defensins, including NP-2, are synthesized as inactive precursor proteins that undergo a series of post-translational modifications to become mature, active peptides. nih.gov This multi-step process ensures that the potent, potentially cytotoxic defensins are safely trafficked and stored, and only activated when and where they are needed. latrobe.edu.au

The initial gene product is a preprodefensin, which contains an N-terminal endoplasmic reticulum (ER) signal sequence. nih.gov This signal peptide directs the nascent polypeptide into the ER, after which it is cleaved off, producing an inactive prodefensin. nih.gov The prodefensin consists of an anionic prodomain and the C-terminal mature, cationic defensin domain. nih.govlatrobe.edu.au The acidic pro-piece is thought to play a crucial role in preventing autocytotoxicity by neutralizing the positive charge of the mature peptide, and may also act as a chaperone to assist in proper folding. latrobe.edu.au

This prodefensin is then trafficked through the Golgi apparatus and packaged into the azurophilic granules of neutrophils or the lysosomes of macrophages. nih.gov The final maturation step involves the proteolytic cleavage of the anionic prodomain, which releases the active, mature defensin. nih.gov The processed, active defensins are then stored in these granules at very high concentrations, ready for release into phagosomes upon engulfment of microbes. nih.gov

Table 3: Stages of Defensin NP-2 Processing

| Stage | Description | Cellular Location |

| 1. Synthesis | Translation of mRNA into a preprodefensin. | Ribosomes/ER |

| 2. Signal Peptide Cleavage | Removal of the N-terminal ER signal sequence. | Endoplasmic Reticulum |

| 3. Prodefensin Formation | Resulting inactive peptide containing the prodomain and mature defensin. | ER/Golgi |

| 4. Granule Targeting | Trafficking and packaging of the prodefensin into lysosomal granules. | Golgi/Granules |

| 5. Maturation | Proteolytic cleavage of the anionic prodomain to release the active defensin. | Granules/Phagosomes |

Gene Duplication and Evolution of Rabbit Alpha-Defensins

The diversity of the rabbit α-defensin family is a product of evolutionary processes dominated by gene duplication and subsequent sequence diversification. physiology.orgphysiology.org The close linkage and high sequence homology between the genes for rabbit defensins MCP-1 and MCP-2 (NP-2) serve as clear evidence of a relatively recent tandem duplication event. nih.govoup.com

On a broader evolutionary scale, α-defensins are found only in mammals, specifically in primates and glires (which include rabbits). physiology.org Phylogenetic analysis reveals that α-defensins in non-primate species like rabbits, rats, and mice form species-specific clusters. physiology.orgphysiology.org This pattern strongly implies that after the divergence of these mammalian lineages from a common ancestor, the ancestral α-defensin genes underwent repeated and independent rounds of duplication. physiology.orgphysiology.org This expansion of the gene family allowed for the diversification of the mature defensin region, likely driven by positive selection to generate a varied arsenal (B13267) of peptides capable of combating a wide range of pathogens. physiology.org

The evolution of α-defensins is believed to be linked to the more ancient β-defensin family. physiology.org It is hypothesized that mammalian α-defensin genes may have evolved from ancestral β-defensins. physiology.orgphysiology.org The location of α-defensin gene clusters adjacent to β-defensin genes on the same chromosome in multiple species supports this model of evolution through gene duplication and divergence. physiology.orgnih.gov This evolutionary strategy has resulted in a large and diverse repertoire of defensin peptides, which are crucial components of the innate immune system. nih.gov

Isolation, Purification, and Analytical Characterization Methodologies for Defensin Np 2

Extraction from Biological Sources (e.g., Neutrophil Granules, Alveolar Macrophages)

Defensin (B1577277) NP-2 is primarily found in the cytoplasmic granules of rabbit neutrophils (polymorphonuclear leukocytes, PMNs) and alveolar macrophages. The initial step in its purification is the extraction from these specialized immune cells. asm.orgnih.gov

The process typically begins with the collection of a large population of these cells. For neutrophils, this can involve inducing a sterile peritoneal exudate in rabbits, followed by lavage and cell harvesting. Alveolar macrophages are often obtained through bronchoalveolar lavage. Once collected, the cells are disrupted through methods like sonication or homogenization in an acidic solution, commonly 10% acetic acid. This acidic environment serves a dual purpose: it lyses the cells and their granules, releasing the defensin contents, and it inhibits the activity of many proteases that could otherwise degrade the target peptide.

Following cell disruption, the mixture is subjected to centrifugation at high speed to pellet the insoluble cellular debris. The resulting supernatant, which contains a crude mixture of granule proteins including defensins, is then collected. cloudfront.net This acidic granule extract is the starting material for subsequent chromatographic purification steps. Defensins are notably abundant within the granule-rich fractions of these leukocytes. asm.org

Chromatographic Purification Techniques

Chromatography is the cornerstone of defensin purification, allowing for the separation of NP-2 from other peptides and proteins based on differences in size, charge, and polarity. A common strategy involves a multi-modal approach, often beginning with size exclusion chromatography followed by ion exchange and/or reversed-phase high-performance liquid chromatography.

Size exclusion chromatography (SEC), also known as gel filtration or gel permeation chromatography, is often employed as an initial purification step. researchgate.net The crude extract is passed through a column packed with a porous resin (e.g., Bio-Gel P-10). Larger molecules are excluded from the pores and thus travel through the column more quickly, eluting first. Smaller molecules, like the low molecular weight defensins (typically < 4 kDa), can enter the pores, extending their path through the column and causing them to elute later. cloudfront.net

This technique effectively separates the small defensin peptides from larger proteins present in the granule extract. The fractions containing the defensin mixture are identified by monitoring the absorbance of the eluate at 280 nm and are then pooled for further purification.

Following size exclusion, ion exchange chromatography (IEX) is used to separate peptides based on their net charge. ymc.eu Defensins are highly cationic (positively charged) at neutral or acidic pH due to a high content of arginine and lysine (B10760008) residues. asm.org This property is exploited for their purification.

In cation exchange chromatography, the pooled fractions from SEC are applied to a column with a negatively charged stationary phase (e.g., carboxymethyl silica). cloudfront.net The positively charged defensins bind to the column matrix, while neutral or negatively charged contaminants pass through. The bound peptides are then eluted by applying a gradient of increasing ionic strength (e.g., a sodium chloride gradient) or by changing the pH. ymc.eu Peptides with a lower net positive charge will elute at a lower salt concentration than those with a higher charge, allowing for the separation of different defensin isoforms from one another.

Table 1: Overview of Chromatographic Techniques for Defensin NP-2 Purification

| Technique | Principle of Separation | Stationary Phase Example | Mobile Phase Example | Role in Purification |

| Size Exclusion Chromatography | Molecular Size | Bio-Gel P-10 | 1% Acetic Acid | Removes large proteins from crude extract |

| Ion Exchange Chromatography | Net Molecular Charge | Carboxymethyl (CM) Silica (B1680970) | 50 mM Sodium Phosphate, pH 7.0 with NaCl gradient | Separates cationic defensins from other molecules and from each other |

| Reversed-Phase HPLC | Hydrophobicity/Polarity | C18 Alkyl Silica | 0.1% Trifluoroacetic Acid with Acetonitrile (B52724) gradient | High-resolution final purification ("polishing") step |

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful, high-resolution technique that serves as the final and most critical step in purifying Defensin NP-2 to homogeneity. springernature.comharvardapparatus.com This method separates molecules based on their hydrophobicity.

The partially purified defensin sample is injected onto a column packed with a nonpolar stationary phase, most commonly silica particles derivatized with C18 alkyl chains. cloudfront.net A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile containing an ion-pairing agent such as trifluoroacetic acid (TFA), is used for elution. cloudfront.netharvardapparatus.com The separation is achieved by applying a gradient of increasing organic solvent concentration. Peptides adsorb to the hydrophobic stationary phase and then elute as the mobile phase becomes progressively more nonpolar. Subtle differences in the amino acid composition and structure of defensin isoforms lead to variations in their hydrophobicity, allowing RP-HPLC to effectively resolve individual peptides like NP-2 from other closely related defensins such as NP-1 and NP-5. asm.orgresearchgate.netnih.gov The purity of the final NP-2 fraction is confirmed by the presence of a single, sharp, symmetrical peak in the chromatogram. asm.org

Electrophoretic Characterization

Electrophoresis is an essential analytical tool used throughout the purification process to assess the composition of fractions and to determine the purity of the final product.

Due to their cationic nature and small size, conventional SDS-PAGE is not ideal for resolving defensins. Instead, Acid-Urea Polyacrylamide Gel Electrophoresis (AU-PAGE) is the method of choice. asm.orgscribd.com This technique is performed at a low pH (around 5.0, using 5% acetic acid as the running buffer) and in the presence of urea, a denaturing agent. ubc.ca

Under these acidic conditions, defensins maintain a strong net positive charge and migrate towards the cathode (the negative electrode), which is the reverse polarity of standard SDS-PAGE. ubc.ca Separation in AU-PAGE is based on a combination of net cationic charge and mass, providing excellent resolution of peptides that differ by only a few amino acids. scribd.com This method can clearly distinguish between different rabbit defensins, such as NP-1 and NP-2. nih.gov The purity of the final NP-2 sample is confirmed by the presence of a single band on the stained gel. asm.org

Spectroscopic and Immunological Methods for Detection and Quantification

The detection and quantification of Defensin NP-2 in its reduced form are crucial for understanding its biological functions and mechanisms. Various spectroscopic and immunological methods are employed for these purposes, each offering distinct advantages in terms of sensitivity, specificity, and the nature of the information provided.

Spectroscopic Methods

Spectroscopic techniques are invaluable for characterizing the structural state of Defensin NP-2, particularly the conformational changes that occur upon reduction of its disulfide bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Two-dimensional NMR (2D-NMR) spectroscopy has been instrumental in determining the three-dimensional structure of the native, oxidized form of rabbit Defensin NP-2 in solution nih.gov. This technique provides detailed information about the spatial arrangement of atoms within the molecule. For the reduced form of Defensin NP-2, 2D-NMR would be expected to show a loss of the well-defined structure observed in the oxidized state. The disappearance of long-range Nuclear Overhauser Effect (NOE) cross-peaks, which are indicative of specific through-space interactions between protons, would signify a more flexible, random coil-like conformation.

| Parameter | Oxidized Defensin NP-2 | Reduced Defensin NP-2 (Expected) |

| Overall Fold | Well-defined β-sheet structure | Unstructured, random coil |

| Proton Chemical Shift Dispersion | Wide dispersion, characteristic of a folded protein | Narrow dispersion, typical of an unfolded peptide |

| NOE Cross-peaks | Numerous long- and medium-range NOEs | Primarily sequential and short-range NOEs |

Circular Dichroism (CD) Spectroscopy:

Circular dichroism is a sensitive method for assessing the secondary structure of proteins and peptides. The oxidized, native form of Defensin NP-2, with its characteristic β-sheet structure, exhibits a specific CD spectrum. Upon reduction of the disulfide bonds, a significant conformational change is expected, leading to a loss of this defined secondary structure. The resulting CD spectrum would be characteristic of a random coil conformation.

| Structural State | Characteristic CD Signal | Interpretation |

| Oxidized (Native) | Negative band around 215 nm | Presence of β-sheet structure |

| Reduced | Strong negative band near 200 nm | Predominantly random coil conformation |

Mass Spectrometry (MS):

Mass spectrometry is a powerful tool for the accurate mass determination of peptides and proteins. For Defensin NP-2, MS can be used to confirm the successful reduction of its disulfide bonds. The mass of the reduced form will be higher than the oxidized form due to the addition of hydrogen atoms to the cysteine residues. High-resolution mass spectrometry can also be employed for the quantification of Defensin NP-2 in complex biological samples nih.govmdpi.comresearchgate.net.

| Parameter | Value |

| Mass of Oxidized Defensin NP-2 | X Da |

| Mass of Reduced Defensin NP-2 | X + 6 Da |

| Mass Shift upon Reduction | + 6 Da |

Immunological Methods

Immunological methods, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer high sensitivity and specificity for the quantification of Defensin NP-2. The key to specifically detecting the reduced form lies in the use of antibodies that recognize linear epitopes, which are exposed only when the peptide is in its unfolded state.

Enzyme-Linked Immunosorbent Assay (ELISA):

A sandwich ELISA can be developed to specifically quantify reduced Defensin NP-2. This assay would utilize a capture antibody that binds to a linear epitope of the defensin and a detection antibody, also specific for a linear epitope, which is conjugated to an enzyme for signal generation. Since the native, oxidized form of Defensin NP-2 has a folded structure where these linear epitopes may be hidden, this assay would be selective for the reduced form nih.govwikipedia.orgnih.gov. The generation of antibodies against short, synthetic peptides corresponding to specific regions of the protein is a well-established technique for producing reagents that recognize linear epitopes antibody.comnih.govnih.gov.

A hypothetical ELISA for the quantification of reduced rabbit Defensin NP-2 could have the following characteristics:

| Parameter | Description |

| Assay Type | Sandwich ELISA |

| Capture Antibody | Monoclonal antibody recognizing a linear epitope of rabbit Defensin NP-2 |

| Detection Antibody | Polyclonal antibody recognizing a different linear epitope, conjugated to horseradish peroxidase (HRP) |

| Detection Range | 100 pg/mL - 10 ng/mL |

| Specificity | High for reduced rabbit Defensin NP-2; low for the oxidized form |

Comparative Analysis and Evolutionary Perspectives of Defensin Np 2

Sequence and Structural Homology with Other Alpha-Defensins (e.g., NP-1, NP-3a, Human Alpha-Defensins)

Alpha-defensins, despite variations in their amino acid sequences, share a highly conserved structural framework. This framework is characterized by a triple-stranded, antiparallel β-sheet core, stabilized by three intramolecular disulfide bonds. nih.govnih.govresearchgate.net The solution structure of rabbit NP-2 has been determined by nuclear magnetic resonance (NMR) spectroscopy and consists of an antiparallel beta-sheet in a hairpin conformation and a short region of a triple-stranded beta-sheet. nih.gov

Homology with Rabbit Defensins: Within the rabbit, neutrophil defensins such as NP-1, NP-2, and NP-3a exhibit high sequence homology, with variations primarily occurring at the N- and C-terminal residues. oup.com For instance, the genes for NP-1 and NP-2 are highly homologous and closely linked, suggesting they arose from a recent tandem gene duplication event. oup.com These minor differences in sequence can, however, lead to significant variations in their antimicrobial potency and specificity. oup.com

| Peptide | Sequence | Length (AA) | Species |

| Rabbit NP-2 | VVCACR RALCLPRERRAGFCRIRGRIHPLCCRR | 33 | Rabbit |

| Rabbit NP-1 | VVCACR RALCLPLERRAGFCRIRGRIHPLCCRR | 33 | Rabbit |

| Rabbit NP-3a | GICACR RRFCPNSERFSGYCRVNGARYVRCCSRR | 34 | Rabbit |

| Human HNP-1 | ACYCRIPACIAGERRYGTCIYQGRLWAFCC | 30 | Human |

| Human HNP-2 | CYCRIPACIAGERRYGTCIYQGRLWAFCC | 29 | Human |

Note: This table presents the primary amino acid sequences of selected alpha-defensins to illustrate sequence homology and divergence.

Evolutionary Trajectory within the Defensin (B1577277) Family

The defensin gene family is ancient and has diversified significantly throughout evolution, driven by the constant pressure of pathogen co-evolution. frontiersin.orgnih.govcore.ac.uk Alpha-defensins are specific to mammals, suggesting they evolved after the divergence of mammals from other vertebrates. frontiersin.orgphysiology.org

The evolution of alpha-defensins appears to be governed by two opposing forces: one that stabilizes key amino acid residues and structural motifs to preserve the molecule's integrity and a second that diversifies sequences to generate a wide range of activities against a large number of pathogens. nih.govnih.gov This process, involving multiple rounds of gene duplication and subsequent divergence, has led to the array of defensins seen today. frontiersin.org

Phylogenetic analyses reveal interesting patterns in the evolution of rabbit defensins. Alpha-defensins in non-primate species, including rabbits, tend to form species-specific clusters. physiology.org This suggests that these genes have undergone repeated duplication events after these species diverged from a common ancestor. physiology.org In contrast, primate alpha-defensins form distinct subclusters that are shared across different primate species. physiology.org

Notably, analysis of intron sequences suggests that rabbit myeloid defensins, which include NP-1 and NP-2, likely evolved from the same ancestral genes as primate alpha-defensins. physiology.org This indicates a closer evolutionary relationship between rabbit myeloid defensins and primate defensins compared to other defensins, such as those found in rodents. physiology.org This complex evolutionary history highlights a process of rapid evolution and diversification that has equipped mammals with a versatile arsenal (B13267) of innate defense molecules. physiology.org

Future Directions in Defensin Np 2 Research

Advanced Structural-Functional Investigations

Future research will likely focus on high-resolution structural analyses to further dissect the relationship between the three-dimensional structure of Defensin (B1577277) NP-2 and its various biological activities. While the general fold of alpha-defensins is known, advanced techniques such as cryo-electron microscopy could reveal subtle conformational changes upon interaction with microbial membranes or host cell receptors.